Retaspimycin hydrochloride
Overview
Description
Retaspimycin hydrochloride is a potent and selective inhibitor of heat shock protein 90 (HSP90). It is a hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG). This compound has shown promise in the treatment of various cancers, including gastrointestinal stromal tumors, soft-tissue sarcomas, and non-small cell lung cancer .
Preparation Methods
Retaspimycin hydrochloride is synthesized through a series of chemical reactions starting from geldanamycin. The synthetic route involves the reduction of the benzoquinone moiety of geldanamycin to the corresponding hydroquinone, followed by the formation of the hydrochloride salt . The industrial production methods focus on optimizing the yield and purity of the compound, ensuring its suitability for clinical applications .
Chemical Reactions Analysis
Retaspimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized back to the benzoquinone form.
Reduction: The benzoquinone moiety can be reduced to the hydroquinone form.
Substitution: The compound can undergo substitution reactions at the amino group or the methoxy groups
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Retaspimycin hydrochloride has been extensively studied for its potential in cancer therapy. It has shown single-agent antitumor activity in early-phase trials for patients with soft tissue sarcomas, gastrointestinal stromal tumors, and ALK-rearranged non-small cell lung cancer . The compound has also been evaluated in combination with other cancer therapies, such as trastuzumab, to enhance its efficacy . Additionally, this compound has been investigated for its role in inhibiting the maturation and stability of oncogenic proteins, making it a valuable tool in cancer research .
Mechanism of Action
Retaspimycin hydrochloride exerts its effects by inhibiting HSP90, a molecular chaperone that stabilizes and activates various oncogenic client proteins. By binding to the amino-terminal ATP/ADP-binding site of HSP90, this compound disrupts the chaperone function, leading to the degradation of client proteins and inhibition of multiple signaling pathways involved in cancer cell survival . This mechanism allows for the simultaneous targeting of multiple oncogenic pathways, making this compound a promising anticancer agent .
Comparison with Similar Compounds
Retaspimycin hydrochloride is similar to other HSP90 inhibitors, such as tanespimycin (17-AAG) and alvespimycin (17-DMAG). this compound has improved water solubility compared to its parent compound, tanespimycin, which enhances its clinical utility . Additionally, this compound has shown a better safety profile and reduced hepatic toxicity compared to other HSP90 inhibitors .
Similar compounds include:
Tanespimycin (17-AAG): A geldanamycin derivative with similar HSP90 inhibitory activity.
Alvespimycin (17-DMAG): Another geldanamycin derivative with enhanced solubility and stability.
Luminespib (AUY922): A synthetic HSP90 inhibitor with potent anticancer activity
This compound stands out due to its improved solubility and safety profile, making it a valuable addition to the arsenal of HSP90 inhibitors in cancer therapy .
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRUWDYJGMHDHJ-AFXVCOSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857402-63-2 | |
Record name | Retaspimycin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857402-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retaspimycin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RETASPIMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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